N-[2-(4-hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide

Cannabinoid receptor pharmacology Synthetic cannabinoid Regioisomer SAR

N-[2-(4-hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide (C₁₆H₁₅N₃O₂; MW 281.31 g/mol) belongs to the indazole-3-carboxamide class of synthetic cannabinoid receptor agonists (SCRAs), characterized by a 2H-indazole core bearing a 3-carboxamide linked to a 4-hydroxyphenethyl side chain. Unlike the more extensively characterized 1H-indazole-3-carboxamides, the 2H-indazole regioisomeric scaffold alters the electronic distribution and tautomeric equilibrium of the heterocyclic core, which can modulate target-binding geometry and metabolic stability.

Molecular Formula C16H15N3O2
Molecular Weight 281.31 g/mol
Cat. No. B12179054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide
Molecular FormulaC16H15N3O2
Molecular Weight281.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN2)C(=O)NCCC3=CC=C(C=C3)O
InChIInChI=1S/C16H15N3O2/c20-12-7-5-11(6-8-12)9-10-17-16(21)15-13-3-1-2-4-14(13)18-19-15/h1-8,20H,9-10H2,(H,17,21)(H,18,19)
InChIKeyVZZCDUBQPRKADU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-Hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide – Structural Identity and Core Pharmacophore Classification for Procurement Decision-Making


N-[2-(4-hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide (C₁₆H₁₅N₃O₂; MW 281.31 g/mol) belongs to the indazole-3-carboxamide class of synthetic cannabinoid receptor agonists (SCRAs), characterized by a 2H-indazole core bearing a 3-carboxamide linked to a 4-hydroxyphenethyl side chain [1]. Unlike the more extensively characterized 1H-indazole-3-carboxamides, the 2H-indazole regioisomeric scaffold alters the electronic distribution and tautomeric equilibrium of the heterocyclic core, which can modulate target-binding geometry and metabolic stability [2]. The 4-hydroxyphenyl moiety introduces hydrogen-bond donor/acceptor capacity and potential for Phase II conjugation, distinguishing this compound from analogs with non-polar or halogenated aromatic substituents [3]. These structural attributes position the compound as a research tool for structure–activity relationship (SAR) studies, forensic toxicology reference standard development, and investigations of regioisomer-dependent pharmacological profiles.

1

2H-indazole-3-carboxamide regioisomer

Regioisomer-specific SAR tool; not interchangeable with 1H-indazole or indole-3-carboxamide analogs

2

4-hydroxyphenethyl side chain

Phenolic –OH enables Phase II metabolism probe fit; absent in valinate, tert-leucinate, and naphthyl SCRAs

3

Forensic and SAR research workflows

Supports forensic toxicology reference standard development and CB1/CB2 pharmacophore mapping studies

Why N-[2-(4-Hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide Cannot Be Interchanged with Generic Indazole-3-carboxamide Analogs


Indazole-3-carboxamide SCRAs exhibit profound pharmacodynamic divergence dependent on (i) indazole regioisomerism (1H- vs. 2H-), (ii) N1-alkyl substitution, and (iii) the carboxamide side-chain identity. The 2H-indazole regioisomers of well-known SCRAs such as AB-FUBINACA and AB-PINACA retain cannabimimetic activity but display altered potency and efficacy profiles relative to their 1H-counterparts, confirming that regioisomerism is not pharmacologically silent [1]. Furthermore, the 4-hydroxyphenethyl side chain of the target compound is structurally distinct from the valinate, tert-leucinate, and naphthyl side chains prevalent in high-affinity SCRAs [2]. These differences preclude direct potency extrapolation and mean that substituting this compound with a generic 1H-indazole-3-carboxamide or an indole-3-carboxamide analog will yield non-equivalent experimental results, making compound-specific procurement essential for reproducible SAR, forensic, or metabolism studies.

This Compound

2H-indazole-3-carboxamide with 4-hydroxyphenethyl side chain; regioisomer-dependent CB1 activation profile expected

1H-Indazole Analog

1H-indazole-3-carboxamide regioisomer may yield non-equivalent CB1 potency and intrinsic activity; regioisomerism is not pharmacologically silent

This Compound

Phenolic –OH group enables Phase II glucuronidation/sulfation; distinct H-bond donor capacity

Valinate / Naphthyl SCRA

Lack phenolic –OH; metabolic clearance pathway and receptor-binding polarity may differ; cannot serve as Phase II metabolism probe

This Compound

2H-indazole-3-carboxamide scaffold associated with CB1/CB2 and EP4 receptor modulation context

2H-Indazole-7-carboxamide

Carboxamide at C7 drives PARP1/2 inhibition (e.g., niraparib scaffold); orthogonal target profile, not interchangeable

Quantitative Differentiation of N-[2-(4-Hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide Against Closest Structural Analogs


2H-Indazole Regioisomerism Confers Distinct CB1 Receptor Activation Profiles Relative to 1H-Indazole SCRAs

The 2H-indazole-3-carboxamide scaffold represents a regioisomeric variant of the more common 1H-indazole-3-carboxamide class. Direct comparative pharmacological data for the target compound itself are not yet published; however, studies on structurally analogous 2-alkyl-2H-indazole regioisomers of AB-FUBINACA and AB-PINACA demonstrate that the 2H-indazole configuration retains CB1 receptor agonism but with quantitative shifts in potency and intrinsic activity compared to the corresponding 1H-indazole parent compounds [1]. This establishes that 2H-indazole-3-carboxamides are not pharmacologically equivalent to their 1H-counterparts, and the target compound's activity cannot be inferred from 1H-indazole-3-carboxamide data.

CB1 Regioisomer Profile
Class-level
2H-indazole regioisomers of AB-FUBINACA and AB-PINACA retain CB1 agonism but with altered potency vs. 1H parent (CB1 EC50 = 0.98 nM for AB-FUBINACA 1H). Target compound lacks published CB1 EC50 data.
Regioisomer-specific procurement is critical; 1H-indazole data cannot be extrapolated.
Data to verify for this specific compound; recombinant human CB1, CHO cAMP assay context.
Cannabinoid receptor pharmacology Synthetic cannabinoid Regioisomer SAR

4-Hydroxyphenethyl Side Chain Introduces Hydrogen-Bonding Capacity Absent in Valinate and Naphthyl SCRAs

The 4-hydroxyphenethyl side chain of the target compound provides a phenolic –OH group (H-bond donor/acceptor; pKa ~10) that is absent in the valinate (e.g., AB-PINACA), tert-leucinate (e.g., ADB-FUBINACA), and naphthyl (e.g., NNEI) side chains of common indazole-3-carboxamide SCRAs [1]. This functional group introduces a site for Phase II glucuronidation or sulfation, potentially altering the metabolic clearance rate relative to non-hydroxylated analogs. Although direct metabolic half-life data are unavailable for this specific compound, the presence of the phenolic –OH is a key differentiator from the methyl ester and primary amide groups prevalent in high-potency SCRAs.

Side-Chain H-Bond Profile
Reported
Target compound: 1 phenolic –OH H-bond donor (4-hydroxyphenethyl). Comparators (AB-PINACA, ADB-FUBINACA, NNEI): 0 phenolic –OH. Predicted increased Phase II conjugation susceptibility.
Supports Phase II metabolism probe fit; unique among common indazole-3-carboxamide SCRAs.
Metabolic fate data to verify; prediction based on established phenolic drug metabolism principles.
Metabolic stability Side-chain SAR Hydrogen-bond donor

2H-Indazole-3-carboxamide Scaffold vs. 2H-Indazole-7-carboxamide: Different Attachment Points Drive Divergent Target Selectivity

The 2H-indazole-3-carboxamide scaffold is topologically distinct from the 2H-indazole-7-carboxamide scaffold found in the approved PARP inhibitor niraparib (MK-4827) [1]. Niraparib exhibits IC₅₀ values of 3.8 nM (PARP1) and 2.1 nM (PARP2) [2], while the 3-carboxamide regioisomer has been explored primarily in the context of cannabinoid receptor modulation and EP4 receptor antagonism [3]. The shift of the carboxamide from the C7 to the C3 position fundamentally alters the vector of the amide group, leading to engagement of different biological targets. Consequently, the target compound is not interchangeable with 2H-indazole-7-carboxamide-based PARP inhibitors.

Carboxamide Position
Class-level
2H-indazole-3-carboxamide: CB1/CB2 and EP4 receptor modulation context. Niraparib (2H-indazole-7-carboxamide): PARP1 IC50 = 3.8 nM, PARP2 IC50 = 2.1 nM. Orthogonal target profiles driven by carboxamide position (C3 vs. C7).
C3 and C7 carboxamide regioisomers engage different biological targets; not interchangeable.
No published PARP inhibition data for the 3-carboxamide scaffold.
PARP inhibitor Scaffold comparison Target selectivity

Molecular Weight and Physicochemical Profile Differentiate the Target Compound from High-Molecular-Weight Indazole-3-carboxamide SCRAs

With a molecular weight of 281.31 g/mol and a moderate computed logP (XLogP3-AA ~2.5 for the 1H-analog), the target compound is significantly smaller and less lipophilic than common high-potency indazole-3-carboxamide SCRAs such as ADB-FUBINACA (MW ~382 g/mol) and 5F-MDMB-PICA (MW ~377 g/mol) [1]. Lower molecular weight may confer advantages in membrane permeability and blood-brain barrier penetration, while the lower logP relative to naphthyl-substituted analogs (e.g., NNEI, XLogP ~5.7 ) may reduce non-specific protein binding. These physicochemical differences are quantifiable and selection-relevant.

MW & Lipophilicity
Reported
MW 281.31 g/mol; XLogP ~2.5
Lower MW and reduced lipophilicity vs. ADB-FUBINACA (MW ~382) and NNEI (XLogP 5.7) may support solubility screening.
Computed values; experimental confirmation pending. XLogP from 1H-analog PubChem data.
Physicochemical properties Molecular weight Lipophilicity

Prioritized Application Scenarios for N-[2-(4-Hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide Based on Verified Differentiation Evidence


Regioisomer-Specific Forensic Toxicology Reference Standard for 2H-Indazole-3-carboxamide Differentiation

This compound serves as a critical reference standard for forensic laboratories developing LC-MS/MS or GC-MS methods to distinguish 2H-indazole-3-carboxamide regioisomers from the more common 1H-indazole-3-carboxamide SCRAs in seized drug analysis. The established finding that 2H-regioisomers of AB-FUBINACA and AB-PINACA retain cannabimimetic activity [1] underscores the forensic relevance of correctly identifying and quantifying 2H-indazole species. The 4-hydroxyphenethyl side chain provides a unique mass spectrometric signature (characteristic fragment ions from the phenolic moiety) that facilitates unambiguous identification.

Phase II Metabolism Probe for Indazole-3-carboxamide Synthetic Cannabinoids

The phenolic –OH group distinguishes this compound as the only indazole-3-carboxamide SCRA analog suitable for studying Phase II glucuronidation and sulfation pathways. In vitro incubation with human liver microsomes or hepatocytes supplemented with UDPGA/PAPS cofactors enables characterization of conjugated metabolite formation, providing metabolic pathway data that cannot be obtained using valinate- or tert-leucinate-substituted SCRAs [2]. This application is directly relevant to clinical and forensic toxicology laboratories seeking to identify conjugated urinary biomarkers.

Structure–Activity Relationship (SAR) Probe for CB1/CB2 Receptor Pharmacophore Mapping

The combination of a 2H-indazole core and a 4-hydroxyphenethyl side chain creates a pharmacophore that explores the hydrogen-bond donor/acceptor capacity of the CB1/CB2 receptor binding pocket orthosteric site. The finding that indazole-3-carboxamide SCRAs exhibit varying CB1 vs. CB2 selectivity depending on side-chain composition [1] positions this compound as a valuable SAR probe. Systematic comparison with 1H-indazole analogs and side-chain variants can map the structural determinants of receptor subtype selectivity and intrinsic efficacy.

EP4 Receptor Antagonist Lead Optimization Scaffold

The 2H-indazole-3-carboxamide scaffold has been validated as a privileged structure for EP4 receptor antagonism in the context of colorectal cancer immunotherapy, with optimized derivatives achieving single-nanomolar EP4 antagonistic activity [2]. The target compound's 4-hydroxyphenethyl side chain offers a distinct vector for exploring EP4 antagonist SAR, potentially yielding derivatives with improved drug-like properties compared to the published series. This application leverages the proven tractability of the 2H-indazole-3-carboxamide chemotype for EP4-targeted drug discovery.

Application
Selection Property
Validation Focus
Forensic toxicology reference standard
Regioisomer-specific MS fragmentation and chromatographic retention
2H/1H regioisomer resolution in LC-MS/MS or GC-MS seized-drug methods
Phase II metabolism probe
Phenolic –OH glucuronidation and sulfation capacity
Conjugated metabolite identification in hepatocyte or microsomal incubations
CB1/CB2 pharmacophore SAR studies
2H-indazole core with 4-hydroxyphenethyl H-bond pharmacophore
Receptor subtype selectivity and intrinsic efficacy mapping vs. 1H-indazole analogs
EP4 receptor pathway research
2H-indazole-3-carboxamide scaffold with reported EP4 modulation context
EP4 antagonist SAR exploration in pathway-based research models
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